5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity. Its molecular formula is C16H15F3N4O with a molecular weight of approximately 360.31 g/mol.
The biological activity of triazole derivatives often involves interactions with specific biological targets:
- Inhibition of Enzymes : Triazoles are known to inhibit enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and various kinases. This inhibition can lead to anti-inflammatory and anticancer effects.
- Anticancer Activity : Several studies have indicated that triazole compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and inhibition of NF-κB signaling pathways .
Biological Activities
Here are some key findings related to the biological activities of this compound:
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines showed that compounds with a triazole moiety can inhibit cell proliferation effectively. For instance, derivatives similar to the target compound have shown GI50 values in the nanomolar range against leukemia and breast cancer cell lines .
Enzyme Inhibition
The compound has been reported to inhibit certain enzymes involved in cancer progression:
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Cyclooxygenase (COX) | Non-selective | 0.15 µM |
Lipoxygenase (LOX) | Competitive | 0.20 µM |
NF-κB Pathway Inhibitor | Direct inhibition | 0.56 µM |
Case Studies
Several studies highlight the efficacy of triazole compounds similar to this compound:
-
Study on NF-κB Inhibition :
A study demonstrated that triazole derivatives could significantly inhibit NF-κB activation in cancer cells, leading to reduced cell viability and increased apoptosis rates. The lead compound exhibited EC50 values as low as 400 nM against AML clinical specimens . -
Mechanistic Insights :
Another investigation revealed that modifications in the triazole structure could enhance its binding affinity towards target enzymes, thereby improving its inhibitory effects on cancer cell proliferation .
Properties
IUPAC Name |
5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-5-4-6-11(9-10)25-15(21)14(23-24-25)16(26)22-13-8-3-2-7-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGELQKGONBDOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.